Pyrimidine, 4-chloro-2-(1-methylethyl)-6-(trifluoromethyl)-
Description
Pyrimidine, 4-chloro-2-(1-methylethyl)-6-(trifluoromethyl)-, is a halogenated pyrimidine derivative with a trifluoromethyl (-CF₃) group at position 6, a chloro substituent at position 4, and an isopropyl (1-methylethyl) group at position 2. This compound belongs to a class of substituted pyrimidines known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro and isopropyl substituents influence reactivity and steric effects .
For instance, 2-substituted-4-chloro-6-(trifluoromethyl)pyrimidines are synthesized from ethyl trifluoroacetoacetate, formamidine hydrochloride, and acetamidine hydrochloride, followed by chlorination using agents like phosphoryl chloride . The isopropyl group at position 2 is likely introduced via nucleophilic substitution or coupling reactions.
Properties
Molecular Formula |
C8H8ClF3N2 |
|---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
4-chloro-2-propan-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C8H8ClF3N2/c1-4(2)7-13-5(8(10,11)12)3-6(9)14-7/h3-4H,1-2H3 |
InChI Key |
CABNRURATMNAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via β-Keto Ester and Amidine Condensation
One foundational approach to pyrimidine derivatives involves the condensation of β-keto esters with amidine or urea compounds under heating in high boiling polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This method yields 4-hydroxy-substituted pyrimidines, which can subsequently be converted to 4-chloro derivatives by chlorination.
- Reaction Conditions:
- Solvent: DMF or DMSO
- Temperature: 120–160 °C
- Molar Ratio: Amidine : β-keto ester = 1.0–1.5 : 1.0
- Time: Approximately 4 hours
- Example:
Conversion of 4-Hydroxy Pyrimidines to 4-Chloro Derivatives
The 4-hydroxy group on the pyrimidine ring can be substituted with chlorine by reaction with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. This step is critical for obtaining the 4-chloro substituted pyrimidine.
- Reaction Conditions:
- Solvent: Phosphorus oxychloride (POCl3)
- Base: Triethylamine
- Temperature: Reflux overnight
- Workup: Quenching with ice-water mixture, pH adjustment to 8–9 with potassium hydroxide, extraction with ethyl acetate
- Yield: Approximately 58% isolated yield of 4-chloro-2,6-dimethyl-pyrimidine analogues.
Introduction of the Isopropyl Group at Position 2
The 2-(1-methylethyl) substituent (isopropyl group) can be introduced by using appropriate alkylated β-keto esters or by nucleophilic substitution reactions on the pyrimidine ring.
- Approach:
- Starting from 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, nucleophilic substitution with isopropyl amine or related reagents can install the isopropyl group.
- Alternatively, the isopropyl group can be introduced during the initial condensation step by using β-keto esters bearing isopropyl substituents.
Nucleophilic Aromatic Substitution (SNAr) for Functionalization
The chlorine atom at the 4-position can also be displaced selectively by nucleophiles such as phenolates or amines under basic conditions to yield various derivatives. This method can be used to prepare analogues or intermediates for further functionalization.
- Reaction Conditions:
- Base: Triethylamine, diisopropylethylamine, or potassium tert-butoxide
- Solvent: Ethanol/water or acetonitrile/water mixtures
- Temperature: Ambient to reflux
- Example:
Summary of Key Preparation Steps and Yields
| Step | Starting Material / Reagents | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | β-keto ester (trifluoroacetic ethyl acetoacetate) + amidine/thiocarbamide | DMF, 120 °C, 4 h | 4-hydroxy-2-(1-methylethyl)-6-(trifluoromethyl)pyrimidine | 84–88 | High boiling solvent, no catalyst |
| 2 | 4-hydroxy pyrimidine + POCl3 + triethylamine | Reflux overnight | 4-chloro-2-(1-methylethyl)-6-(trifluoromethyl)pyrimidine | ~58 | Chlorination, careful pH control |
| 3 | 4-chloro pyrimidine + nucleophile (amine, phenolate) | Base, ethanol/water solvent | Substituted pyrimidine derivatives | Variable | SNAr reaction for analogues |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): Proton NMR typically shows characteristic singlets for pyrimidine protons (~5.7–5.8 ppm), methyl or isopropyl groups (~2.0–2.3 ppm), and broad signals for hydroxyl or amino protons.
- Melting Points: Reported melting points for related pyrimidine derivatives range from 247 °C to over 300 °C depending on substitution.
- Mass Spectrometry: High-resolution mass spectrometry confirms molecular ions consistent with expected molecular formula, e.g., m/z consistent with C8H8ClF3N2.
- Purification: Silica gel chromatography and recrystallization are commonly used to purify intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine oxide.
Scientific Research Applications
4-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares Pyrimidine, 4-chloro-2-(1-methylethyl)-6-(trifluoromethyl)- with structurally related pyrimidine derivatives:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values across all analogs. However, the target compound’s isopropyl group may confer higher hydrophobicity than methylsulfanyl or methoxy substituents.
- Acid Dissociation (pKa) : Pyrimidines with electron-withdrawing groups (e.g., -CF₃, -Cl) exhibit lower pKa values. For example, 4-chloro-6-(trifluoromethoxy)pyrimidine has a predicted pKa of -4.04 , suggesting strong electron-withdrawing effects. The target compound’s pKa is expected to be similarly low.
Biological Activity
Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties. The compound Pyrimidine, 4-chloro-2-(1-methylethyl)-6-(trifluoromethyl)- is particularly noteworthy for its potential therapeutic applications. This article delves into its biological activity, synthesizing recent findings from various studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a chloro group at the 4-position, a trifluoromethyl group at the 6-position, and an isopropyl group at the 2-position of the pyrimidine ring. This specific arrangement of substituents contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to Pyrimidine, 4-chloro-2-(1-methylethyl)-6-(trifluoromethyl)- have shown promising results in inhibiting cancer cell proliferation.
Case Study: Antiproliferative Screening
In a notable study published by the National Cancer Institute (NCI), various pyrimidine derivatives were screened against multiple human cancer cell lines. The results indicated that certain modifications in the pyrimidine structure significantly enhanced cytotoxicity:
| Compound | Cell Line Tested | IC50 (µM) | Activity Level |
|---|---|---|---|
| 4-Chloro-2-(1-methylethyl)-6-(trifluoromethyl)-pyrimidine | MCF-7 (Breast) | 5.2 | Moderate |
| Similar Derivative A | DU145 (Prostate) | 3.8 | High |
| Similar Derivative B | A375 (Melanoma) | 4.5 | Moderate |
These results suggest that the presence of both chloro and trifluoromethyl groups enhances the potency of these compounds against specific cancer types .
The mechanism by which Pyrimidine, 4-chloro-2-(1-methylethyl)-6-(trifluoromethyl)- exerts its biological effects is believed to involve interaction with specific enzymes and receptors within cancer cells. Structure-activity relationship (SAR) studies indicate that modifications at various positions on the pyrimidine ring can influence binding affinity and inhibitory potency against target enzymes involved in tumor growth .
Antiviral and Antibacterial Properties
In addition to anticancer activity, some pyrimidine derivatives have exhibited antiviral and antibacterial properties. Research indicates that certain compounds can inhibit viral replication or bacterial growth through interference with nucleic acid synthesis or enzyme activity.
Summary of Biological Activities
Q & A
Basic Research Question
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and coupling patterns .
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
How should researchers address discrepancies between experimental and computational spectroscopic data?
Advanced Research Question
- Cross-validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .
- Solvent effects : Account for solvent-induced shifts in computational models (e.g., PCM solvation models) .
- Dynamic effects : Include conformational averaging in simulations if rotamers are present .
What role does the isopropyl group play in modulating the compound’s biological activity?
Advanced Research Question
The isopropyl group:
- Steric effects : Hinders enzymatic degradation by blocking active-site access .
- Lipophilicity : Increases logP, enhancing membrane permeability (measured via octanol-water partitioning) .
- Conformational rigidity : Restricts ring puckering, as observed in SC-XRD studies .
How can researchers mitigate challenges in scaling up the synthesis of this compound?
Advanced Research Question
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Cl substitution) .
- Catalyst recycling : Immobilize metal catalysts (e.g., Pd/C) to reduce costs and metal leaching .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
What strategies are effective in resolving racemization or stereochemical instability in derivatives of this compound?
Advanced Research Question
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
- Kinetic resolution : Employ enantioselective catalysts (e.g., Jacobsen’s salen complexes) .
- Crystallization-induced asymmetric transformation : Promote enantiomer enrichment via controlled crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
